

# A comparative review of Tofersen and other emerging ALS treatments

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Review of Tofersen and Emerging ALS Treatments

For Researchers, Scientists, and Drug Development Professionals

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. For decades, the therapeutic landscape offered only modest benefits. However, the recent approval of **Tofersen** (Qalsody®) for a genetic subset of ALS patients and a pipeline of diverse investigational agents signal a new era in ALS drug development. This guide provides a comparative analysis of **Tofersen** and other emerging therapies, focusing on their mechanisms, clinical trial data, and experimental designs.

### Tofersen (Qalsody®): A Targeted Genetic Approach

**Tofersen** is an antisense oligonucleotide (ASO) specifically designed for patients with ALS caused by mutations in the superoxide dismutase 1 (SOD1) gene, which accounts for approximately 2% of all ALS cases.[1] Its approval represents a landmark achievement in precision medicine for neurodegenerative diseases.

#### **Mechanism of Action**

Mutations in the SOD1 gene lead to the production of a misfolded, toxic SOD1 protein.[2] **Tofersen** is engineered to bind to the SOD1 messenger RNA (mRNA), creating an RNA-DNA



hybrid. This hybrid is recognized and degraded by the cellular enzyme RNase H, which effectively prevents the translation of the mRNA into the toxic SOD1 protein.[2][3][4] This targeted reduction in the root cause of cellular toxicity aims to slow the degeneration of motor neurons.[2]

Figure 1: **Tofersen**'s Mechanism of Action.



Click to download full resolution via product page

Caption: **Tofersen** binds to SOD1 mRNA, leading to its degradation and preventing toxic protein synthesis.

#### **Clinical Trial Data & Efficacy**

**Tofersen**'s clinical development was primarily supported by the Phase 3 VALOR study and its ongoing open-label extension (OLE). While the 28-week randomized phase of VALOR did not meet its primary clinical endpoint—a statistically significant change in the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R)—the study revealed strong biomarker evidence of target engagement.

Longer-term data from the OLE, comparing participants who started **Tofersen** early versus those who started six months later, showed that earlier initiation slowed the decline in clinical function, respiratory function, and muscle strength.

The FDA granted accelerated approval based on **Tofersen**'s effect on a surrogate biomarker: neurofilament light chain (NfL).[5] Reductions in plasma NfL, a marker of neuronal injury, were considered reasonably likely to predict a clinical benefit.[5]



| Endpoint                         | Result (at 12 months, Early vs. Delayed Start)           | Citation |
|----------------------------------|----------------------------------------------------------|----------|
| ALSFRS-R                         | 3.5-point slower decline in early-start group            |          |
| Slow Vital Capacity (SVC)        | 9.2 percentage-point slower decline in early-start group |          |
| Muscle Strength (HHD Megascore)  | 0.28-point slower decline in early-start group           |          |
| CSF SOD1 Protein                 | 33% reduction (early start) vs.<br>21% (delayed start)   |          |
| Plasma Neurofilament Light (NfL) | 51% reduction (early start) vs.<br>41% (delayed start)   |          |

#### **Experimental Protocol: The VALOR Study**

The VALOR trial was a Phase 3, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of **Tofersen** in adults with SOD1-ALS.

- Participants: 108 participants with a confirmed SOD1 mutation and evidence of disease progression.
- Randomization: Participants were randomized 2:1 to receive either Tofersen (100 mg) or a
  placebo.
- Administration: The drug was administered intrathecally (via lumbar puncture). The dosing schedule included three loading doses every 14 days, followed by five maintenance doses every 28 days.[6]
- Primary Endpoint: The primary endpoint was the change from baseline to week 28 in the ALSFRS-R total score in the "faster progressing" cohort.
- Secondary & Exploratory Endpoints: Included changes in total CSF SOD1 protein concentration, plasma NfL levels, respiratory function (SVC), and muscle strength measured by handheld dynamometry (HHD).



Extension Phase: Following the 28-week placebo-controlled period, participants could enroll
in an open-label extension (OLE) where all received Tofersen.[7]



Click to download full resolution via product page

Caption: Workflow of the **Tofersen** VALOR clinical trial from screening to the open-label extension.

### **Emerging ALS Treatments: A Diverse Pipeline**

Beyond **Tofersen**'s gene-silencing approach, the ALS pipeline features a variety of mechanisms targeting different aspects of the disease's complex pathology.



Click to download full resolution via product page

Caption: Overview of key pathological pathways in ALS and corresponding therapeutic targets.

#### **Comparative Data on Emerging Treatments**

The following table summarizes key data for several late-stage or noteworthy investigational therapies for ALS.



| Drug Name<br>(Company)            | Target /<br>Mechanism<br>of Action                                                                  | Phase                                   | Key<br>Efficacy<br>Results                                                                                                                                           | Key Safety<br>Findings                                                                                                                                                 | Citation                 |
|-----------------------------------|-----------------------------------------------------------------------------------------------------|-----------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------|
| Ulefnersen<br>(ION363)<br>(Ionis) | ASO targeting Fused in Sarcoma (FUS) mRNA to reduce toxic FUS protein.[8][9]                        | 3                                       | In an early case series, slowed the rate of functional decline (ALSFRS-R) and reduced FUS protein levels in post- mortem tissue.[8][10]                              | Generally safe in the small case series; the Phase 3 FUSION trial is ongoing to establish a full profile. [10][11]                                                     | [8][9][10][11]           |
| Masitinib (AB<br>Science)         | Oral tyrosine kinase inhibitor targeting mast cells and microglia to reduce neuroinflamm ation.[12] | 3                                       | Phase 2/3: Slowed ALSFRS-R decline by 27% vs. placebo at 48 weeks in "normal progressors." A survival benefit of 25 months was seen in a subgroup analysis.[12] [13] | Higher rates of adverse events (AEs) vs. placebo, including rash and edema. A temporary clinical hold was placed due to potential ischemic heart disease risk.[12][14] | [12][13][14]<br>[15][16] |
| CNM-Au8<br>(Clene)                | Oral<br>suspension of<br>gold<br>nanocrystals;<br>acts as a                                         | 3<br>(RESTORE-<br>ALS trial<br>planned) | HEALEY Platform Trial (OLE): Showed a 57- 60% lower                                                                                                                  | Generally well-tolerated with no significant safety issues                                                                                                             | [17][18][19]<br>[20][21] |



|                                                                    | nanocatalyst<br>to improve<br>energy<br>production<br>and reduce<br>oxidative<br>stress.[17]                                    |                         | risk of death vs. historical placebo controls and reduced NfL levels over time.[18][19]                                              | observed in<br>the RESCUE-<br>ALS or<br>HEALEY<br>trials.[17][19]                                                                                       |                      |
|--------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|
| AMX0035<br>(Relyvrio)<br>(Amylyx)                                  | Oral combination of sodium phenylbutyrat e and taurursodiol; targets endoplasmic reticulum (ER) and mitochondrial stress.[22]   | Marketed<br>(Withdrawn) | CENTAUR (Phase 2): Significantly slowed ALSFRS-R decline. PHOENIX (Phase 3): Failed to meet primary or secondary endpoints. [23][24] | Generally safe; most common AEs were gastrointestin al. The drug was voluntarily withdrawn from the market after the negative Phase 3 results.[22] [24] | [22][23][24]<br>[25] |
| Stem Cell<br>Therapy<br>(CNS10-<br>NPC-GDNF)<br>(Cedars-<br>Sinai) | Genetically engineered stem cells that produce Glial Cell Line-Derived Neurotrophic Factor (GDNF) to protect motor neurons.[26] | 1/2a                    | Phase 1 trial demonstrated the safety of implantation into the spinal cord. Efficacy is yet to be determined in larger trials.  [26] | The procedure was deemed safe, passing a critical benchmark for this novel therapeutic approach.[26]                                                    | [26]                 |

## **Conclusion and Future Outlook**



The approval of **Tofersen** has validated the therapeutic strategy of targeting genetic drivers of ALS and has established biomarkers like NfL as crucial tools for accelerated drug development. The broader pipeline reflects a multi-pronged attack on the disease, with agents targeting neuroinflammation, oxidative stress, and protein aggregation.

While setbacks like the withdrawal of AMX0035 highlight the significant challenges in ALS research, the diversity of approaches provides reason for optimism.[24][25] Future success will likely depend on combining these targeted therapies, stratifying patient populations based on genetic and biomarker profiles, and intervening earlier in the disease course. The ongoing clinical trials for Ulefnersen, Masitinib, and CNM-Au8, among others, will be critical in shaping the future therapeutic landscape for all individuals affected by ALS.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. VALOR TRICALS [tricals.org]
- 2. What is the mechanism of Tofersen? [synapse.patsnap.com]
- 3. Breaking barriers with tofersen: Enhancing therapeutic opportunities in amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Tofersen? [synapse.patsnap.com]
- 5. Mechanism of Action | QALSODY® (tofersen) [qalsodyhcp.com]
- 6. als.org [als.org]
- 7. VALOR hints at potential benefit of tofersen for SOD1 amyotrophic lateral sclerosis | Institut SERVIER [institut-servier.com]
- 8. als-mnd.org [als-mnd.org]
- 9. mndassociation.org [mndassociation.org]
- 10. Targeting ALS-FUS: Early Insights from the Jacifusen (ION363) Case Series -Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 11. m.youtube.com [m.youtube.com]



- 12. als-mnd.org [als-mnd.org]
- 13. Long-term survival analysis of masitinib in amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. als.org [als.org]
- 16. neurology.org [neurology.org]
- 17. Results from RESCUE-ALS Study Demonstrate Safety and Efficacy of CNM-Au8 for Treatment of ALS - - Practical Neurology [practicalneurology.com]
- 18. alsnewstoday.com [alsnewstoday.com]
- 19. neurologylive.com [neurologylive.com]
- 20. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 21. Clene, Inc. Announces Significant Survival Benefit of CNM-Au8® for ALS Patients in New Post Hoc Analysis | Nasdaq [nasdaq.com]
- 22. alzforum.org [alzforum.org]
- 23. Amylyx Pharmaceuticals Announces Topline Results From Global Phase 3 PHOENIX Trial of AMX0035 in ALS | Amylyx [amylyx.com]
- 24. neurologylive.com [neurologylive.com]
- 25. lesturnerals.org [lesturnerals.org]
- 26. Regenerative Medicine: A New Path for ALS Treatment | Cedars-Sinai [cedars-sinai.org]
- To cite this document: BenchChem. [A comparative review of Tofersen and other emerging ALS treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588228#a-comparative-review-of-tofersen-and-other-emerging-als-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com